REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][O:10][CH3:11])=[C:4]([O:12][CH3:13])[CH:3]=1.[Li]CCCC.[B:19](OC)([O:22]C)[O:20]C.C(OCC)(=O)C>C1COCC1.CCCCCC>[CH3:13][O:12][C:4]1[CH:3]=[C:2]([B:19]([OH:22])[OH:20])[CH:7]=[CH:6][C:5]=1[O:8][CH2:9][O:10][CH3:11]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)OCOC)OC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.75 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir at −78° C. for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This was then added via cannula to a second flask
|
Type
|
WAIT
|
Details
|
After 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the cold bath was removed
|
Type
|
TEMPERATURE
|
Details
|
After 15 min of warming (˜0° C., ice on the side of the flask
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture which
|
Type
|
STIRRING
|
Details
|
was stirred for 45 min
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most THF
|
Type
|
CUSTOM
|
Details
|
was then partitioned between ethyl acetate (300 mL) and water (150 mL) which
|
Type
|
ADDITION
|
Details
|
was made acidic by addition of a small amount of 20% citric acid (˜10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic material was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OCOC)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.15 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |